1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one
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Overview
Description
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring, which is substituted with a hydroxy group and a butanone moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one typically involves the reaction of 3-chloro-5-fluoro-2-hydroxybenzaldehyde with a suitable butanone derivative under controlled conditions . The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)butan-1-one
- 1-(3-Chloro-5-fluoro-2-methoxyphenyl)butan-1-one
- 1-(3-Chloro-5-fluoro-2-aminophenyl)butan-1-one
Uniqueness
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)butan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the hydroxy group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3 |
InChI Key |
LEXLOMVIBQRKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC(=C1)F)Cl)O |
Origin of Product |
United States |
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